3-Benzylideneazetidine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-benzylideneazetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-2-4-9(5-3-1)6-10-7-11-8-10/h1-6,11H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQAMJTBTZAPJQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2)CN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Benzylideneazetidine and Its Derivatives
Direct Synthesis Approaches to the 3-Benzylideneazetidine Core
Direct approaches to the this compound skeleton involve either functionalizing the C3 position of an azetidinone precursor or constructing the ring system through cyclization.
Olefination reactions provide a powerful and direct method for converting the carbonyl group of an azetidin-3-one (B1332698) into the desired exocyclic double bond of this compound. These methods rely on the reaction of the ketone with a phosphorus-stabilized nucleophile.
The Wittig reaction is a widely used method for alkene synthesis from aldehydes or ketones. libretexts.orgmasterorganicchemistry.comlibretexts.org The reaction utilizes a phosphorus ylide, also known as a Wittig reagent, which is typically prepared by treating a phosphonium (B103445) salt with a strong base. masterorganicchemistry.comudel.edu For the synthesis of this compound, this strategy involves the reaction of an N-protected azetidin-3-one with a benzyl-substituted phosphorus ylide, such as benzyltriphenylphosphorane.
The process begins with the synthesis of the Wittig reagent. Benzyltriphenylphosphonium (B107652) chloride, prepared from the SN2 reaction of triphenylphosphine (B44618) and benzyl (B1604629) chloride, is deprotonated using a strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH) to generate the nucleophilic ylide. libretexts.org This ylide then attacks the electrophilic carbonyl carbon of the azetidin-3-one. This initial nucleophilic addition leads to a zwitterionic intermediate called a betaine, which subsequently forms a four-membered ring intermediate known as an oxaphosphetane. masterorganicchemistry.com The driving force of the reaction is the decomposition of the oxaphosphetane, which is an irreversible and exothermic process, to form the desired alkene (this compound) and a stable triphenylphosphine oxide byproduct. libretexts.org
The stereochemistry of the resulting alkene can be influenced by the nature of the ylide. Unstabilized ylides, like the one derived from benzyltriphenylphosphonium chloride, often favor the formation of (Z)-alkenes. udel.edu
Table 1: General Scheme for Wittig Olefination of Azetidin-3-one
| Reactant 1 | Reactant 2 | Key Intermediate | Product | Byproduct |
| N-Protected Azetidin-3-one | Benzyltriphenylphosphorane | Oxaphosphetane | N-Protected this compound | Triphenylphosphine oxide |
A significant alternative to the Wittig reaction is the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgcore.ac.uk This method employs a phosphonate (B1237965) carbanion, which is generated by treating a phosphonate ester (e.g., diethyl benzylphosphonate) with a base. youtube.com HWE reagents offer several advantages over traditional Wittig ylides. The phosphonate carbanions are generally more nucleophilic and less basic, allowing them to react efficiently even with sterically hindered ketones. wikipedia.orgorgsyn.org
A major practical advantage of the HWE reaction is the nature of its byproduct. Instead of triphenylphosphine oxide, the reaction produces a water-soluble phosphate (B84403) ester (e.g., diethyl phosphate), which can be easily removed from the reaction mixture by aqueous extraction, simplifying product purification. orgsyn.orgorganic-chemistry.org
The mechanism of the HWE reaction is similar to the Wittig reaction, proceeding through nucleophilic attack on the carbonyl to form an intermediate that eliminates to give the alkene. organic-chemistry.org However, the HWE reaction predominantly yields the thermodynamically more stable (E)-alkene, which provides a degree of stereochemical control. wikipedia.orgorganic-chemistry.org
Table 2: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
| Reagent | Phosphorus Ylide | Phosphonate Carbanion |
| Reagent Basicity | More Basic | Less Basic |
| Reagent Nucleophilicity | Less Nucleophilic | More Nucleophilic |
| Byproduct | Triphenylphosphine oxide (often insoluble) | Dialkyl phosphate (water-soluble) |
| Typical Stereoselectivity | (Z)-alkene (with unstabilized ylides) | (E)-alkene (thermodynamically controlled) |
An alternative synthetic strategy involves forming the four-membered azetidine (B1206935) ring from an acyclic precursor. This can be achieved through either intramolecular or intermolecular cyclization reactions.
The formation of the azetidine ring can be accomplished via intramolecular SN2 reactions. nih.gov In this approach, a nitrogen atom within a molecule acts as a nucleophile, attacking an electrophilic carbon three atoms away to close the four-membered ring. A common strategy involves a precursor containing an amine and a suitable leaving group, such as a halide or a sulfonate ester, in a 1,3-relationship. For example, a 3-amino-1-halopropane derivative can undergo base-mediated cyclization where the amine displaces the halide to form the azetidine ring.
Another effective method is the intramolecular aminolysis of epoxides. nih.gov The reaction of a cis-3,4-epoxy amine, catalyzed by a Lewis acid such as lanthanum (III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), can proceed via a regioselective C3-attack by the pendant amine on the epoxide ring. This nucleophilic attack opens the epoxide and simultaneously forms the azetidine ring, yielding a 3-hydroxyazetidine derivative. This hydroxyl group can then serve as a handle for further functionalization, such as dehydration or oxidation followed by olefination, to install the benzylidene moiety.
Intermolecular [2+2] cycloaddition reactions represent a powerful method for constructing four-membered rings directly from two separate components. While thermal [2+2] cycloadditions are often forbidden by the Woodward-Hoffmann rules, photochemical cycloadditions are allowed and provide a direct route to the azetidine core.
However, direct [2+2] cycloadditions to form a this compound are not straightforward. A more explored, albeit related, approach is the [3+2] cycloaddition. For instance, the reaction between ketenes, generated in situ, and azomethine imines can be catalyzed by alkaloids to produce bicyclic pyrazolidinones. nih.govnih.gov This highlights the utility of cycloaddition reactions in building complex heterocyclic systems, although a direct [2+2] pathway to this compound would require highly specific substrates, such as a substituted allene (B1206475) and an imine, and is less commonly reported.
Intermolecular [2+2] Cycloaddition Reactions
Ring Contraction and Expansion Rearrangements
Ring rearrangement strategies, involving either the contraction of larger rings or the expansion of smaller ones, offer powerful and often stereoselective routes to functionalized azetidines. magtech.com.cn
The synthesis of azetidines can be achieved through the ring contraction of five-membered heterocycles, such as pyrrolidines. magtech.com.cn A robust method involves the one-pot nucleophilic addition and subsequent ring contraction of α-bromo N-sulfonylpyrrolidinones. organic-chemistry.org In this process, treatment of the N-sulfonyl-2-pyrrolidinone with a base like potassium carbonate in the presence of a nucleophile (e.g., alcohols, phenols, anilines) leads to the formation of α-carbonylated N-sulfonylazetidines. organic-chemistry.org This transformation allows for the efficient incorporation of various functional groups at the α-position of the newly formed azetidine ring. organic-chemistry.org The reaction likely proceeds through a Favorskii-type rearrangement mechanism.
The expansion of three-membered heterocycles, particularly aziridines, is a well-established method for azetidine synthesis. magtech.com.cn A notable example is the stereoselective [3+1] ring expansion of strained bicyclic methylene (B1212753) aziridines with rhodium-bound carbenes. nih.govscispace.com This reaction proceeds with excellent regio- and stereoselectivity to yield highly substituted methylene azetidines. nih.gov The proposed mechanism involves the initial formation of an aziridinium (B1262131) ylide, followed by a ring-opening/ring-closing cascade that efficiently transfers chirality from the starting aziridine (B145994) to the azetidine product. nih.govscispace.com This method provides access to densely functionalized azetidines with substitution patterns that are difficult to obtain through other routes. scispace.com
Table 2: Rhodium-Catalyzed [3+1] Ring Expansion of Methylene Aziridines
| Methylene Aziridine Substrate | Diazo Compound | Catalyst | Product | Yield | Diastereomeric Ratio (dr) | Reference |
| Bicyclic Methylene Aziridine (R=C5H11) | Phenyl Diazoacetate | Rh2(OAc)4 | Tri-substituted Methylene Azetidine | 90% | >20:1 | scispace.com |
| Bicyclic Methylene Aziridine | Various Aryl/Ester Diazo Compounds | Rh2(OAc)4 | Densely Functionalized Azetidines | High | High | nih.gov |
Reduction of Azetidin-2-ones (β-Lactams)
A common and versatile method for preparing azetidines involves the reduction of the corresponding azetidin-2-ones, also known as β-lactams. magtech.com.cn This two-step approach first requires the synthesis of the β-lactam precursor, which can often be accomplished via the Staudinger [2+2] cycloaddition of a ketene (B1206846) and an imine. mdpi.com To obtain a this compound, a 3-benzylideneazetidin-2-one would be the necessary intermediate.
Once the β-lactam is synthesized, the carbonyl group at the 2-position is reduced to a methylene group to afford the final azetidine. This reduction can be carried out using various reducing agents, such as borane (B79455) (BH3) or lithium aluminum hydride (LiAlH4). The choice of reducing agent depends on the other functional groups present in the molecule to avoid unwanted side reactions. This method is advantageous as a wide variety of substituted β-lactams can be synthesized and subsequently reduced, providing access to a diverse range of azetidine derivatives. nih.gov
Stereoselective Synthesis of Chiral this compound Derivatives
The development of stereoselective methods for the synthesis of chiral azetidines is of high importance for pharmaceutical applications. Chirality can be introduced using several strategies across the different synthetic methodologies.
Chiral Substrates: Starting from enantiopure precursors, such as amino acids, allows for the transfer of chirality to the final azetidine product. For instance, the ring expansion of enantiopure methylene aziridines results in enantioenriched azetidines with high fidelity. nih.gov Similarly, allene-based strategies can effectively transfer the axial chirality of the allene to central chirality in the azetidin-3-one product, which is a close analog of the target structure. nih.gov
Chiral Auxiliaries: The use of chiral auxiliaries, such as those derived from Evans' oxazolidinones, can direct the stereochemical outcome of cycloaddition reactions. These auxiliaries can be attached to one of the reactants to control the facial selectivity of the ring-forming step and are subsequently cleaved to yield the chiral product.
Chiral Catalysts: Asymmetric catalysis provides an efficient route to enantiomerically enriched products. For example, the Staudinger synthesis of β-lactams can be rendered enantioselective by using chiral catalysts. mdpi.com Similarly, dynamic kinetic resolutions using asymmetric hydrogenation have been employed to produce optically active 3-hydroxy-β-lactams, which are precursors to other chiral azetidines. mdpi.com
The [3+1] ring expansion of methylene aziridines with rhodium carbenes is an example of an enantiospecific reaction, where the stereochemistry of the starting material dictates the stereochemistry of the product. scispace.com These diverse approaches enable the targeted synthesis of specific stereoisomers of this compound derivatives, which is crucial for probing their biological activity.
Asymmetric Catalysis for Enantioselective Access
Asymmetric catalysis offers a direct and efficient route to enantiomerically enriched this compound derivatives. This typically involves the use of a chiral catalyst to control the stereochemical outcome of a key bond-forming reaction. While specific examples for the direct asymmetric synthesis of this compound are not extensively documented, related strategies involving asymmetric synthesis of the azetidine core provide valuable insights.
For instance, the enantioselective synthesis of chiral aziridines, which can be precursors to azetidines, has been achieved through the use of chiral rhodium(III) indenyl catalysts in aziridination reactions of unactivated terminal alkenes. nih.gov Furthermore, cobalt(II) complexes of chiral porphyrins have been employed in the asymmetric aziridination of alkenes with phosphoryl azide, yielding N-phosphorylaziridines with good to excellent yields and moderate to high enantioselectivities. beilstein-journals.org These chiral aziridines could potentially be converted to 3-substituted azetidines and subsequently to the desired benzylidene derivatives.
Another relevant approach is the use of chiral ligands to induce enantioselectivity in metal-catalyzed reactions. beilstein-journals.orgnih.govmetu.edu.tr The design and synthesis of novel chiral ligands are pivotal for the development of new asymmetric catalytic systems that could be applied to the synthesis of chiral this compound precursors.
Chiral Auxiliary-Mediated Approaches
The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry in organic synthesis. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent diastereoselective transformation. After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. wikipedia.org
In the context of this compound synthesis, a chiral auxiliary could be attached to the azetidine nitrogen or a substituent. This would allow for the diastereoselective introduction of the benzylidene group or another substituent, with the stereochemical outcome dictated by the chiral auxiliary. Common chiral auxiliaries that could be employed include Evans oxazolidinones and camphor-derived auxiliaries. wikipedia.org For example, asymmetric intermolecular C-H functionalization of benzyl silyl (B83357) ethers has been achieved with high diastereoselectivity and enantioselectivity using chiral auxiliary-based aryldiazoacetates in combination with chiral dirhodium catalysts. nih.govorganic-chemistry.org Such methodologies could be adapted for the functionalization of an azetidine ring.
While specific applications of chiral auxiliaries for the direct synthesis of this compound are not prevalent in the literature, the general principles of this approach are highly applicable to the synthesis of chiral precursors.
Diastereoselective Transformations
Diastereoselective reactions are fundamental in constructing molecules with multiple stereocenters. In the synthesis of substituted this compound derivatives, diastereoselectivity can be achieved by taking advantage of the steric and electronic properties of existing stereocenters in the molecule.
For example, the synthesis of highly functionalized proline derivatives, which share the pyrrolidine (B122466) core, has been accomplished with high diastereoselectivity through a cascade of reactions including [3+2]-cycloaddition, ketenimine rearrangement, and Alder-ene cyclization. nih.gov Similar cycloaddition strategies could potentially be employed to construct the azetidine ring with control over the relative stereochemistry of its substituents. The diastereoselective synthesis of densely substituted pyrrolidines has also been achieved via a [3+2] cycloaddition reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides. beilstein-journals.org
Furthermore, the diastereoselective synthesis of nitropyrrolizidines from enantiopure proline derivatives through 1,3-dipolar cycloadditions of non-stabilized azomethine ylides highlights the power of using chiral starting materials to control the stereochemical outcome of subsequent transformations. thieme-connect.de These examples from related five-membered ring systems provide a conceptual framework for the development of diastereoselective syntheses of substituted 3-benzylideneazetidines.
Green Chemistry Principles and Sustainable Synthetic Routes
The application of green chemistry principles to the synthesis of this compound and its derivatives is aimed at reducing the environmental impact of chemical processes. This includes the use of safer solvents, minimizing waste, and employing catalytic and energy-efficient methods.
Solvent-Free or Reduced-Solvent Reaction Conditions
One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free reactions, often conducted by grinding solid reactants together or using microwave irradiation, can lead to shorter reaction times, higher yields, and simplified purification procedures. While specific solvent-free syntheses of this compound are not widely reported, the synthesis of azetidine precursors under these conditions is feasible. For example, the synthesis of 1-arenesulfonylazetidines has been achieved in a one-pot reaction under microwave irradiation using alumina (B75360) as a solid support. nih.gov
Organocatalytic and Biocatalytic Methods
Organocatalysis , the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis and aligns well with the principles of green chemistry. beilstein-journals.orgcam.ac.uk Organocatalysts are often metal-free, less toxic, and more stable than their metal-based counterparts. A synthetic route for chiral benzimidazole (B57391) derivatives, which are also nitrogen-containing heterocycles, has been developed using commercially available amines as organocatalysts for stereoselective aldol (B89426) additions. thieme-connect.de Similar organocatalytic approaches could be envisioned for the synthesis of precursors to this compound.
Reactivity and Reaction Mechanisms of 3 Benzylideneazetidine
Reactions Involving the Exocyclic Double Bond
The exocyclic double bond of 3-benzylideneazetidine is the primary site of reactivity, participating in a range of reactions including nucleophilic and electrophilic additions, cycloadditions, oxidations, and reductions.
The polarized nature of the exocyclic double bond in this compound, enhanced by the electron-withdrawing effect of the phenyl group, makes it an excellent Michael acceptor. Nucleophiles can add to the β-carbon of the double bond (the carbon atom of the double bond that is further from the azetidine (B1206935) ring), a process known as conjugate or Michael addition.
The regioselectivity of nucleophilic addition to this compound and its derivatives is generally high, with the nucleophile attacking the β-carbon of the exocyclic double bond. This is consistent with the principles of Michael addition to α,β-unsaturated systems, where the attack occurs at the position that leads to the more stable enolate intermediate. The presence of two vinyl units in similar systems has been shown to significantly increase the global reactivity parameters, with a preference for attack at the more activated Cβ center rsc.orgscispace.com.
The stereoselectivity of these additions is influenced by several factors, including the nature of the nucleophile, the solvent, and the substituents on the azetidine nitrogen and the phenyl ring. In the Michael addition of nucleophiles to chiral α,β-unsaturated compounds, high diastereoselectivity can be achieved, often controlled by the existing stereocenter or by the use of chiral auxiliaries nih.govmdpi.com. For instance, the addition of chiral nucleophilic glycine equivalents to similar α,β-unsaturated systems has been shown to proceed with very high diastereoselectivity nih.gov. The stereochemical outcome can be directed by minimizing steric interactions in the transition state, leading to the preferential formation of one diastereomer over the other.
Table 1: Regioselectivity in Nucleophilic Addition to Activated Alkenes
| Nucleophile | Substrate | Regioselectivity (Attack at β-carbon) | Reference |
| Secondary Amines | Asymmetric Divinylic Acrylates/Acrylamides | High | rsc.orgscispace.com |
| Thionucleophiles | β-Nitro-α,β-unsaturated Alkenoates | High | researchgate.net |
| Indoles | Nitroalkenes | High | researchgate.net |
The electron-rich nature of the exocyclic double bond also allows for electrophilic addition reactions. Common electrophiles that react with such systems include halogens (e.g., Br₂, Cl₂) and hydrohalic acids (e.g., HBr, HCl).
The addition of halogens to alkenes typically proceeds through a cyclic halonium ion intermediate. The subsequent attack of the halide ion occurs in an anti-fashion, leading to the formation of a vicinal dihalide with trans stereochemistry. In the case of this compound, the reaction with bromine would be expected to yield a dibromo derivative with the bromine atoms on adjacent carbons of the former double bond. The regioselectivity of the attack on the intermediate halonium ion can be influenced by the steric bulk of the azetidine ring.
The exocyclic double bond of this compound can act as a dipolarophile in 1,3-dipolar cycloaddition reactions, leading to the formation of five-membered heterocyclic rings. A common class of 1,3-dipoles used in these reactions are nitrile oxides (R-C≡N⁺-O⁻) mdpi.comucc.ienih.govresearchgate.netchem-station.com.
The reaction of a nitrile oxide with the double bond of this compound would be expected to form a spiro-isoxazoline derivative, where the isoxazoline ring is spiro-fused to the C3 position of the azetidine ring. These reactions are known to proceed with a high degree of regioselectivity and stereoselectivity ucc.ie. The regioselectivity is governed by the frontier molecular orbital (FMO) interactions between the highest occupied molecular orbital (HOMO) of the dipole and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile, or vice versa. The stereochemistry of the cycloaddition is typically syn, meaning that the substituents on the double bond retain their relative stereochemistry in the product.
Table 2: 1,3-Dipolar Cycloaddition of Nitrile Oxides to Alkenes
| 1,3-Dipole | Dipolarophile | Product | Stereochemistry | Reference |
| Nitrile Oxide | Alkene | Isoxazoline | Syn-addition | chem-station.com |
| Nitrile Oxide | Allylic Alcohol | Isoxazoline | Diastereoselective | chem-station.com |
| Nitrile Imine | Exocyclic C=N bond | Spiro-1,2,4-triazoline | N/A | mdpi.com |
The oxidation of the exocyclic double bond of this compound can lead to the formation of a β-lactam (azetidin-2-one) ring system, a core structure in many antibiotics. One common method for this transformation is epoxidation of the double bond followed by rearrangement. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are frequently used for the epoxidation of alkenes in a reaction known as the Prilezhaev reaction wikipedia.orgyoutube.comleah4sci.com. This reaction is stereospecific, with the stereochemistry of the alkene being retained in the epoxide product wikipedia.org.
The resulting epoxide, a spiro-oxirane-azetidine, can then undergo acid- or base-catalyzed rearrangement to yield a β-lactam. Alternatively, direct oxidative cleavage of the double bond can also lead to the formation of a carbonyl group at the C3 position of the azetidine ring, effectively forming a β-lactam. Ozonolysis is another powerful tool for the cleavage of double bonds and has been used for the regioselective formation of N-aryl lactams from N-aryl cyclic amines.
The exocyclic double bond of this compound can be selectively reduced to a single bond through catalytic hydrogenation. This reaction typically involves the use of hydrogen gas (H₂) and a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel.
The hydrogenation reaction is generally stereospecific, with the two hydrogen atoms adding to the same face of the double bond (syn-addition). In the case of this compound, this would result in the formation of a 3-benzylazetidine derivative. The stereochemical outcome of the hydrogenation can be influenced by the steric hindrance imposed by the substituents on the azetidine ring, which may direct the approach of the alkene to the catalyst surface.
Table 3: Common Catalysts for Hydrogenation of Alkenes
| Catalyst | Typical Conditions | Notes |
| Palladium on Carbon (Pd/C) | H₂ (1-50 atm), RT, various solvents (e.g., EtOH, EtOAc) | Most common and versatile catalyst. |
| Platinum(IV) Oxide (PtO₂) | H₂ (1-3 atm), RT, acidic solvents (e.g., AcOH) | Known as Adams' catalyst. |
| Raney Nickel (Raney Ni) | H₂ (1-100 atm), RT to 100 °C, EtOH | Often used for the reduction of various functional groups. |
Nucleophilic Addition Reactions
Reactions Involving the Strained Azetidine Ring System
The inherent ring strain of the azetidine core in this compound makes it a reactive electrophile, particularly after activation of the nitrogen atom. This section explores the primary reaction pathways stemming from the relief of this strain.
Nucleophilic Ring-Opening Reactions
Activation of the azetidine nitrogen, typically through protonation or alkylation to form an azetidinium ion, facilitates nucleophilic attack and subsequent ring-opening. These reactions are crucial for the synthesis of functionalized acyclic amines.
The regioselectivity of nucleophilic attack on the 3-benzylideneazetidinium ring is governed by a combination of steric and electronic factors. Generally, nucleophilic attack can occur at either the C2 or C4 position of the azetidine ring.
Steric Hindrance: Nucleophiles tend to attack the less sterically hindered carbon atom. In the case of an unsubstituted azetidine ring, both C2 and C4 positions are methylene (B1212753) groups and thus sterically similar.
Electronic Effects: The substitution pattern on the azetidine ring and the nature of the nitrogen substituent can influence the electronic distribution within the ring, directing the nucleophile to the more electrophilic carbon. The presence of the benzylidene group at C3 can influence the electron density at the adjacent C2 and C4 positions.
Nature of the Nucleophile: The size and hardness/softness of the nucleophile can also play a role in determining the site of attack.
Chemoselectivity becomes a factor when the nucleophile could potentially react with the exocyclic double bond of the benzylidene group. However, the high reactivity of the strained azetidinium ring often directs the reaction towards ring-opening.
In the presence of an acid, the nitrogen atom of this compound is protonated, forming a reactive azetidinium ion. This activation enhances the electrophilicity of the ring carbons, making them susceptible to attack by weak nucleophiles, such as water or alcohols. The reaction typically proceeds via an SN2-like mechanism, where the nucleophile attacks one of the ring carbons, leading to the cleavage of a C-N bond and relief of ring strain. The regioselectivity of this process is influenced by the factors mentioned previously, with the attack generally favoring the less substituted or more electronically deficient carbon.
For instance, the acid-catalyzed hydrolysis of an N-substituted this compound would be expected to yield a γ-amino alcohol, as depicted in the general scheme below.
| Reactant | Reagent | Product |
| N-R-3-benzylideneazetidine | H3O+ | 3-(R-amino)-2-benzyl-propane-1,3-diol |
This table represents a generalized outcome, and the specific product structure may vary based on the substituent 'R' and reaction conditions.
Stronger nucleophiles can directly attack an activated 3-benzylideneazetidinium salt (e.g., an N-alkyl-3-benzylideneazetidinium halide). This reaction also follows an SN2 pathway, with the nucleophile displacing the nitrogen atom from one of the ring carbons. A variety of nucleophiles, including halides, cyanide, and organometallic reagents, can be employed in these reactions, providing access to a diverse range of functionalized amine derivatives.
| Azetidinium Salt | Nucleophile | Product |
| N-Methyl-3-benzylideneazetidinium iodide | NaCN | 4-(methylamino)-3-benzylbutanenitrile |
| N-Benzyl-3-benzylideneazetidinium bromide | LiAlH4 | N-benzyl-N-(2-benzyl-3-propyl)amine |
The products shown are illustrative examples of possible ring-opening products.
If the this compound molecule contains a tethered nucleophile, an intramolecular ring-opening cyclization can occur upon activation of the azetidine ring. This process can lead to the formation of larger heterocyclic systems. The regioselectivity of the intramolecular attack will determine the size of the newly formed ring. Such reactions are valuable for the construction of complex nitrogen-containing polycyclic structures.
Ring Expansion and Rearrangement Reactions (e.g., Stevens Rearrangement)
Azetidinium ylides, formed by the deprotonation of a carbon atom adjacent to the positively charged nitrogen of an azetidinium salt, are key intermediates in ring expansion and rearrangement reactions. The most prominent of these is the Stevens rearrangement.
The nih.govwikipedia.org-Stevens rearrangement involves the migration of a substituent from the nitrogen atom to the adjacent ylidic carbon. In the context of a 3-benzylideneazetidinium ylide, this rearrangement can lead to the formation of a five-membered pyrrolidine (B122466) ring. The reaction is believed to proceed through a concerted mechanism or a stepwise radical pair mechanism.
Another potential rearrangement is the wikipedia.orgresearchgate.net-sigmatropic rearrangement, often referred to as the Sommelet-Hauser rearrangement when an aromatic group is involved. This rearrangement competes with the Stevens rearrangement and involves the migration of a benzylic group.
The outcome of these rearrangements is highly dependent on the structure of the azetidinium salt, the base used to form the ylide, and the reaction conditions. These reactions provide a powerful synthetic route for the transformation of four-membered azetidines into larger, more complex heterocyclic frameworks.
| Starting Material | Reaction Type | Product |
| N-Benzyl-N-methyl-3-benzylideneazetidinium salt | Stevens Rearrangement | 1-Methyl-3-benzyl-4-phenylpyrrolidine |
| N-Allyl-N-methyl-3-benzylideneazetidinium salt | Sommelet-Hauser Rearrangement | Substituted pyrrolidine derivative |
This table provides hypothetical examples of rearrangement products.
Strain-Release Functionalizations
The inherent ring strain of the four-membered azetidine ring, combined with the exocyclic double bond, suggests that this compound could be a candidate for strain-release functionalizations. Such reactions typically involve the cleavage of one or more bonds of the strained ring, driven by the release of potential energy to form more stable products. rsc.org Methodologies often leverage highly strained precursors, such as 1-azabicyclo[1.1.0]butanes, which undergo strain-release ring-opening to form functionalized azetidine derivatives. rsc.orgorganic-chemistry.org However, specific studies detailing the functionalization of pre-formed this compound that proceeds via a strain-release mechanism of the azetidine ring have not been reported.
Transition Metal-Catalyzed Transformations
Transition-metal catalysis is a cornerstone of modern organic synthesis, enabling a vast array of transformations. For a substrate like this compound, potential reaction sites include the C-H bonds of the aromatic ring and the azetidine core, as well as the exocyclic carbon-carbon double bond. Despite the plausibility of such reactions, specific literature detailing transition metal-catalyzed transformations on this compound is not available.
Cross-Coupling Reactions (e.g., C-H Amination, C-C Coupling)
Cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings, are powerful methods for forming carbon-carbon bonds. researchgate.netwikipedia.orgsciencepg.combeilstein-journals.orglibretexts.orgbeilstein-journals.orglibretexts.orgnih.govnih.govnih.govbeilstein-journals.org Similarly, C-H amination has emerged as a significant strategy for C-N bond formation. These reactions are extensively documented for a wide variety of aryl halides, alkenes, and alkynes. However, a search of the scientific literature did not identify any specific examples or dedicated studies of these cross-coupling reactions being performed on this compound as a substrate.
Hydroboration and Hydrosilylation
Hydroboration and hydrosilylation are fundamental reactions for the functionalization of alkenes. wikipedia.orglibretexts.orgkhanacademy.orgmasterorganicchemistry.comresearchgate.netrsc.org The hydroboration-oxidation sequence typically results in the anti-Markovnikov addition of water across the double bond, libretexts.orgmasterorganicchemistry.com while hydrosilylation introduces a silicon moiety that can be further transformed. The exocyclic double bond of this compound is a theoretical substrate for these transformations. Nevertheless, no published research articles specifically describing the hydroboration or hydrosilylation of this compound were found.
Catalytic Hydrogenation and Dehydrogenation
Catalytic hydrogenation is a common and efficient method for the reduction of carbon-carbon double bonds, frequently employing palladium on carbon (Pd/C) as a catalyst. researchgate.netmdpi.comnih.govnih.gov It is chemically plausible that the exocyclic double bond in this compound could be reduced to form 3-benzylazetidine under standard hydrogenation conditions. Conversely, dehydrogenation would be the reverse process. Despite the fundamental nature of this reaction, specific studies detailing the catalytic hydrogenation or dehydrogenation of this compound, including reaction conditions, catalysts, and yields, are absent from the reviewed literature.
Mechanistic Investigations of Reaction Pathways
Mechanistic investigations, often supported by computational methods like Density Functional Theory (DFT), are crucial for understanding reaction outcomes, reactivity, and selectivity. beilstein-archives.orgnih.govmdpi.comnih.govresearchgate.net Such studies provide insight into transition states, reaction intermediates, and potential energy surfaces. As no specific examples of the aforementioned reactions on this compound have been reported, there are consequently no mechanistic investigations or computational studies available for these potential reaction pathways.
Advanced Structural and Spectroscopic Elucidation
X-ray Crystallographic Analysis of 3-Benzylideneazetidine and its Derivatives
X-ray crystallography provides definitive, atomic-level insights into the three-dimensional structure of molecules in the solid state. For this compound and its derivatives, this technique elucidates the precise bond lengths, bond angles, and torsional angles, offering a static snapshot of the molecule's preferred conformation and its interactions with neighboring molecules in the crystal lattice.
Conformational Analysis in the Solid State
The four-membered azetidine (B1206935) ring is inherently strained and typically adopts a non-planar, puckered conformation to alleviate this strain. The degree of puckering and the conformational preferences are heavily influenced by the nature and stereochemistry of its substituents. In derivatives of this compound, key conformational features include:
Ring Puckering: The azetidine ring is not flat. The deviation from planarity, or the puckering angle, is a critical conformational parameter. This puckering determines the pseudo-axial and pseudo-equatorial positions of the substituents on the ring atoms.
Exocyclic Double Bond Geometry: The geometry (E/Z configuration) of the benzylidene C=C double bond is fixed, but its orientation relative to the azetidine ring can be described by specific torsion angles. These angles, determined with high precision by X-ray diffraction, define the spatial relationship between the planar phenyl group and the puckered azetidine ring.
A representative example from a related thiazide derivative shows the thiazide ring adopting a distorted half-chair to a distorted envelope conformation, with substituents clearly occupying axial and equatorial positions. nih.gov This level of detail is what can be expected from a crystallographic analysis of a this compound derivative.
Interactive Table: Representative Crystallographic Parameters for a Substituted Azetidine Derivative
Note: This table is illustrative, based on typical values found in published crystal structures of azetidine derivatives, as a direct structure for this compound is not available.
| Parameter | Value Range | Description |
|---|---|---|
| Azetidine Ring Puckering Angle | 10° - 30° | The angle of deviation from a planar ring structure. |
| N-C2 Bond Length | 1.45 - 1.49 Å | Typical single bond length within the azetidine ring. |
| C2-C3 Bond Length | 1.52 - 1.56 Å | Typical single bond length within the azetidine ring. |
| C=C Benzylidene Bond Length | 1.33 - 1.35 Å | Length of the exocyclic double bond. |
Intermolecular Interactions and Packing Effects
The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. These interactions dictate the crystal's stability, density, and other macroscopic properties. Analysis of the crystal packing of this compound derivatives can reveal:
Hydrogen Bonding: If the nitrogen atom is unsubstituted (N-H) or if other hydrogen-bond donors/acceptors are present, hydrogen bonds are often the primary organizing force in the crystal lattice. For example, in some benzimidazole (B57391) derivatives, C—H···N and C—H···F hydrogen bonds create a three-dimensional architecture. researchgate.net
π-π Stacking: The aromatic phenyl ring of the benzylidene group can interact with adjacent phenyl rings through π-π stacking. These interactions, characterized by face-to-face or offset arrangements of the rings, are a significant cohesive force.
C—H···π Interactions: The hydrogen atoms on the azetidine ring or the phenyl group can interact with the electron-rich π-system of a neighboring phenyl ring.
Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular contacts, providing a detailed picture of the crystal packing environment. nih.gov
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating molecular structure in solution. While standard one-dimensional (1D) ¹H and ¹³C NMR provide essential information, advanced multi-dimensional techniques are required for the unambiguous assignment of all signals and for probing dynamic molecular processes.
Multi-Dimensional NMR Techniques (e.g., COSY, NOESY, HMQC, HMBC) for Definitive Structural Assignment
For a molecule like this compound, with multiple overlapping signals in the ¹H NMR spectrum, 2D NMR experiments are indispensable for definitive structural confirmation. ipb.ptslideshare.net
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds (²J or ³J coupling). It is used to trace the connectivity of protons within the azetidine ring and along the benzylidene substituent. For example, a cross-peak would be expected between the protons at C2 and C4 of the azetidine ring and the proton at C3. epfl.chemerypharma.com
HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): These experiments correlate proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. epfl.ch Each cross-peak in an HSQC spectrum links a specific proton to its corresponding carbon atom, allowing for the direct assignment of all protonated carbons in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds (and sometimes four). epfl.chemerypharma.com It is crucial for identifying quaternary (non-protonated) carbons and for piecing together different molecular fragments. For this compound, HMBC would show correlations from the benzylidene vinyl proton to the carbons of the phenyl ring and to C3 of the azetidine ring, confirming the connectivity of the major structural units.
NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques which show through-bond correlations, NOESY reveals through-space proximity of nuclei. youtube.com Cross-peaks indicate that two protons are close to each other in space (typically < 5 Å), regardless of whether they are connected through bonds. This is invaluable for determining stereochemistry and conformational preferences in solution.
Interactive Table: Expected 2D NMR Correlations for this compound
| Proton(s) | COSY Correlation(s) | HSQC Correlation(s) | HMBC Correlation(s) | NOESY Correlation(s) |
| H2 / H4 (Azetidine CH₂) | H3 | C2 / C4 | C3, C4 / C2 | H3, Phenyl Protons |
| H3 (Azetidine CH) | H2 / H4 | C3 | C2 / C4, C(vinyl), C(ipso) | H2 / H4, H(vinyl) |
| H(vinyl) | Phenyl Protons (ortho) | C(vinyl) | C3, C(ipso), Phenyl Carbons | H3, Phenyl Protons (ortho) |
| Phenyl Protons | Other Phenyl Protons | Phenyl Carbons | Other Phenyl Carbons, C(vinyl) | Other Phenyl Protons, H2 / H4 |
Dynamic NMR Studies (e.g., for Rotational Barriers, Conformational Exchange)
Molecules are not static; they undergo various dynamic processes such as bond rotation and ring inversion, often on a timescale that can be studied by NMR. Dynamic NMR (DNMR) involves recording spectra at different temperatures (Variable-Temperature NMR). nih.gov
For derivatives of this compound, particularly N-acyl or other N-substituted analogues, DNMR can be used to study:
Restricted Amide Bond Rotation: In an N-acyl azetidine, the C-N amide bond has significant double-bond character, leading to restricted rotation. rsc.org At low temperatures, this slow rotation can result in two distinct sets of signals for the azetidine ring protons (one for each rotamer). As the temperature is increased, the rotation becomes faster, causing the signals to broaden, coalesce into a single broad peak, and finally sharpen into an averaged signal. researchgate.net By analyzing the line shapes or using the coalescence temperature, the activation energy barrier (ΔG‡) for this rotation can be calculated. rsc.orgresearchgate.net
Azetidine Ring Inversion: The puckered azetidine ring can undergo inversion, exchanging the pseudo-axial and pseudo-equatorial positions. This process can also be studied by DNMR if the energy barrier is sufficiently high, which can be the case with bulky substituents that lead to distinct axial and equatorial signals at low temperatures. mdpi.com
These studies provide fundamental data on the conformational flexibility and energetic landscapes of these molecules in solution. researchgate.net
Solid-State NMR Applications
While X-ray crystallography provides a precise picture of the static, long-range order in a crystal, solid-state NMR (ssNMR) offers complementary information about the local structure and dynamics in the solid phase. It is particularly useful for materials that are amorphous, disordered, or for which suitable single crystals cannot be grown.
For this compound and its derivatives, ssNMR could be applied to:
Confirm Crystal Structure Data: ssNMR can verify the structure determined by crystallography, for example, by confirming the number of magnetically inequivalent molecules in the asymmetric unit.
Characterize Polymorphism: Different crystal forms (polymorphs) of the same compound will give distinct ssNMR spectra, making it a powerful tool for identifying and characterizing polymorphism.
Probe Local Conformation and Packing: Chemical shifts in ssNMR, particularly for ¹³C and ¹⁵N, are highly sensitive to the local electronic environment, which is dictated by molecular conformation and intermolecular interactions. acs.org This can provide insights into packing effects that may not be obvious from diffraction data alone.
"Attached Nitrogen Test": Advanced ssNMR techniques like ¹³C{¹⁴N} RESPDOR can be used to definitively identify which carbon atoms are directly bonded to a nitrogen atom. nih.goviastate.edu This provides an unambiguous method for distinguishing between isomers where a nitrogen atom's position is uncertain, complementing data from solution-state NMR. nih.goviastate.edu
Vibrational Spectroscopy (IR, Raman) for Functional Group and Structural Insights
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and providing insights into the molecular structure of a compound. These two methods are complementary, as the selection rules for a vibrational mode to be IR or Raman active are different.
Infrared (IR) Spectroscopy IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance against wavenumber (cm⁻¹). For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its distinct functional groups.
Key Expected Vibrational Modes for this compound:
| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| C=C (alkene) | Stretching | 1650-1600 |
| C=C (aromatic) | Stretching | 1600-1450 |
| C-H (alkene) | Bending (out-of-plane) | 1000-650 |
| C-H (aromatic) | Bending (out-of-plane) | 900-690 |
| C-N (azetidine ring) | Stretching | 1250-1020 |
| N-H (azetidine ring) | Stretching | 3500-3300 |
| N-H (azetidine ring) | Bending | 1650-1580 |
This table represents generalized expected regions for the vibrational modes based on known data for similar functional groups and does not represent experimental data for this compound.
Raman Spectroscopy Raman spectroscopy is a light scattering technique where monochromatic light, usually from a laser, interacts with molecular vibrations, resulting in the energy of the scattered photons being shifted. The Raman spectrum provides information about the vibrational modes in a molecule and is particularly sensitive to non-polar bonds. For this compound, Raman spectroscopy would be especially useful for identifying the C=C bonds of the benzylidene group and the aromatic ring.
Without experimental data, a detailed analysis and assignment of specific IR and Raman peaks for this compound cannot be provided.
Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment and Enantiomeric Excess Determination
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for the stereochemical analysis of chiral molecules. These methods rely on the differential interaction of chiral compounds with left- and right-circularly polarized light. While this compound itself is achiral, the introduction of substituents on the azetidine ring or the benzylidene group can create chiral centers, leading to enantiomeric pairs.
Circular Dichroism (CD) Spectroscopy CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum is a plot of this difference in absorbance (ΔA) versus wavelength. The sign and intensity of the CD signals (known as Cotton effects) are highly sensitive to the spatial arrangement of atoms and chromophores in the molecule. For chiral derivatives of this compound, the electronic transitions associated with the phenyl and benzylidene chromophores would be expected to give rise to characteristic CD spectra, which could be used to assign the absolute configuration of the stereocenters.
Optical Rotatory Dispersion (ORD) Spectroscopy ORD spectroscopy measures the variation of the optical rotation of a chiral compound with the wavelength of plane-polarized light. An ORD curve plots the specific rotation [α] against wavelength. The shape of the ORD curve, particularly in the region of an absorption band (the Cotton effect), is characteristic of the stereochemistry of the molecule.
For any chiral derivative of this compound, ORD could be employed to determine the absolute configuration by comparing its ORD curve with that of related compounds of known stereochemistry. Furthermore, both CD and ORD can be utilized to determine the enantiomeric excess (ee) of a sample by comparing the signal intensity to that of an enantiomerically pure standard.
As no specific studies on chiral derivatives of this compound providing CD or ORD data were identified, a detailed analysis of its chiroptical properties remains speculative.
Computational and Theoretical Studies of this compound Not Available in Published Literature
The performed searches aimed to identify studies pertaining to Density Functional Theory (DFT) calculations—including geometry optimization, conformational landscapes, Frontier Molecular Orbitals (FMO) analysis, and spectroscopic predictions—as well as Molecular Dynamics (MD) simulations investigating conformational dynamics and solvent effects for this compound.
While general computational methodologies and studies on related azetidine derivatives exist, the strict adherence to the user-provided outline, which is exclusively focused on this compound, prevents the inclusion of such tangential information. The generation of scientifically accurate content with detailed research findings and data tables as requested is contingent on the availability of dedicated research on this specific compound.
Therefore, the article on the "Computational and Theoretical Studies of this compound" with the specified structure and content cannot be generated at this time due to the absence of the necessary primary research data in the accessible scientific domain.
Computational and Theoretical Studies of 3 Benzylideneazetidine
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry provides powerful tools to elucidate the step-by-step process of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. Density Functional Theory (DFT) is a common method used to model reaction pathways, allowing for the calculation of energies of reactants, products, and intermediate structures. However, specific computational studies detailing the reaction mechanisms involving 3-Benzylideneazetidine are not available in the public domain.
The transition state is a critical point on the potential energy surface of a reaction, representing the highest energy barrier that must be overcome. Computationally, a transition state is characterized as a first-order saddle point, having one imaginary frequency corresponding to the motion along the reaction coordinate. The geometric parameters (bond lengths and angles) of this transient species provide crucial information about the nature of bond-breaking and bond-forming processes. For this compound, no specific transition state structures for its reactions have been reported in published computational studies.
The activation energy (Ea) is the minimum energy required for a reaction to occur and is a key determinant of the reaction rate. Computationally, it is calculated as the difference in energy between the transition state and the reactants. The Arrhenius equation mathematically relates the activation energy to the rate constant of a reaction. While the principles of calculating activation energies are fundamental in computational chemistry, no specific activation energy values for reactions of this compound have been published.
Table 1: Hypothetical Activation Energy Data for a Reaction of this compound (Note: This table is illustrative and not based on actual published data.)
| Reaction Pathway | Computational Method | Solvent | Calculated Activation Energy (kcal/mol) |
|---|---|---|---|
| Hypothetical Pathway A | DFT (B3LYP/6-31G*) | Acetonitrile | Not Available |
Reaction coordinate analysis, often performed through Intrinsic Reaction Coordinate (IRC) calculations, maps the entire energy profile of a reaction from reactants to products, passing through the transition state. This analysis confirms that the identified transition state correctly connects the desired reactants and products and provides a detailed picture of the geometric and energetic changes that occur throughout the reaction. Such an analysis for any reaction involving this compound has not been documented in the accessible literature.
Quantum Chemical Topology and Non-Covalent Interaction (NCI) Analysis
Quantum Chemical Topology (QCT) is a theoretical framework that partitions the electron density of a molecule to define atoms, bonds, and other chemical features. One of the most prominent applications of QCT is the Quantum Theory of Atoms in Molecules (QTAIM). This approach allows for the characterization of chemical bonds, including weak non-covalent interactions, based on the properties of the electron density at bond critical points.
Non-Covalent Interaction (NCI) analysis is a computational method used to visualize and characterize weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, which are crucial for understanding molecular structure, stability, and reactivity. This analysis is based on the electron density and its derivatives.
Despite the broad applicability of these methods, no studies employing Quantum Chemical Topology or NCI analysis specifically on this compound have been found in the surveyed scientific literature.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Acetonitrile |
Applications of 3 Benzylideneazetidine in Organic Synthesis
As a Building Block for Complex Heterocyclic Systems
The strained nature of the azetidine (B1206935) ring makes it an excellent precursor for ring-opening and ring-expansion reactions, while the benzylidene group acts as a reactive handle for various cycloaddition and functionalization reactions. This dual reactivity is harnessed by synthetic chemists to forge complex heterocyclic frameworks.
The construction of polycyclic systems containing an azetidine core is a significant area of research, driven by the presence of such motifs in various biologically active compounds. 3-Benzylideneazetidine can serve as a dienophile or a dipolarophile in cycloaddition reactions to build fused or bridged ring systems. For instance, the introduction of an azetidine derivative group has been shown to be an effective strategy for increasing the molecular density in the synthesis of polycyclic energetic materials. nih.gov In one study, chlorinated bicyclotriazole was reacted with an azetidine derivative in the presence of potassium carbonate (K₂CO₃) and N,N-dimethylformamide (DMF) via a nucleophilic substitution reaction to yield polycyclic compounds. nih.gov This approach highlights how the azetidine moiety can be incorporated into a pre-existing bicyclic system to create more complex, high-density structures. nih.gov
The reactivity of the exocyclic double bond in this compound is key to its utility in forming polycyclic structures. Although direct examples involving this compound are specific, the general principle is well-established for related systems. For example, [2π+2π] cycloaddition reactions are a common method for creating bicyclic systems containing a four-membered ring. researchgate.net
Table 1: Representative Synthesis of a Polycyclic Azetidine System
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Product Type | Ref. |
| Chlorinated Bicyclotriazole | Azetidine Derivative | K₂CO₃ | DMF | Triazolyl Polycyclic Azetidine | nih.gov |
| Isoniazide, Aromatic Aldehyde | 2,3-Dihydrofuran | Montmorillonite K-10 | - | N-(7-R)-2-oxa-6-azabicyclo[3.2.0]heptan-6-yl)isonicotinamide | researchgate.net |
Note: The second entry illustrates a related cycloaddition reaction to form a polycyclic system containing a four-membered ring, demonstrating a relevant synthetic strategy.
Spirocyclic compounds, which feature two rings connected by a single atom, are prevalent in natural products and pharmaceuticals. This compound is an ideal precursor for spirocyclic systems containing an azetidine ring due to the C3-exocyclic double bond. One of the most powerful methods for constructing such systems is the [3+2] cycloaddition reaction using azomethine ylides.
In this approach, an azomethine ylide is generated in situ from an α-amino acid and an aldehyde, which then reacts with the exocyclic double bond of this compound (acting as the dipolarophile) to form a spiro-pyrrolidine-azetidine scaffold. This method is highly efficient for creating complex spiroheterocyclic compounds. mdpi.com The synthesis of novel benzofuran (B130515) spiro-2-pyrrolidine derivatives has been achieved via [3+2] azomethine ylide cycloadditions, yielding products in high yields (74–99%) and with excellent diastereoselectivity (>20:1 dr). mdpi.comnih.gov
Another strategy involves the Kulinkovich-type coupling of oxime ethers with Grignard reagents in the presence of a titanium catalyst, which has been successfully applied to the synthesis of spirocyclic NH-azetidines. rsc.org Furthermore, synthetic routes to pharmaceutically important spirocyclic piperidine-azetidine (2,7-diazaspiro[3.5]nonane) ring systems have been developed, demonstrating the importance of this structural motif. researchgate.net
Table 2: Methods for Spirocyclic Azetidine Synthesis
| Reaction Type | Key Reagents | Product Scaffold | Key Features | Ref. |
| [3+2] Azomethine Ylide Cycloaddition | α-Amino Acid, Aldehyde | Spiro-pyrrolidine-azetidine | High yield, high diastereoselectivity | mdpi.comnih.gov |
| Kulinkovich-type Coupling | Oxime ethers, Grignard reagents, Ti-catalyst | Spirocyclic NH-azetidines | Intermolecular coupling | rsc.org |
| Nitrile Lithiation/Alkylation | N-protected piperidone, Acetonitrile, n-BuLi | Spiro-piperidine-azetidine | Differentiated sites for functionalization | researchgate.net |
As an Intermediate in the Total Synthesis of Complex Molecules
In the context of total synthesis, the introduction of small, functionalized rings like azetidine needs to be efficient and stereocontrolled. This compound and its derivatives can serve as crucial intermediates, allowing for the installation of a nitrogen-containing four-membered ring that can be further elaborated into the final complex target.
The rigid, puckered conformation of the azetidine ring can be exploited to direct the stereochemical outcome of subsequent reactions. researchgate.net The functional groups on the ring and the benzylidene moiety can be manipulated to build stereocenters with high precision. While the total synthesis of a specific complex natural product using this compound as a key intermediate is not prominently documented in the provided sources, the principles of using strained enamines and related structures for stereocontrolled construction of nitrogen heterocycles are well-established. figshare.com
The use of azetidine-containing building blocks is a known strategy in medicinal chemistry to create complex molecules with defined stereochemistry. For example, in the synthesis of small macrocyclic peptides, 3-aminoazetidine is used as a turn-inducing element, facilitating cyclization and allowing for late-stage functionalization. nih.gov This demonstrates how an azetidine core can be used to control the conformation and reactivity of a larger molecule. The synthetic challenge often lies in the initial stereoselective synthesis of the substituted azetidine precursor itself, which then imparts its stereochemistry to the final product.
Precursor for Advanced Materials (e.g., Polymer Chemistry)
The ring strain of azetidines (approx. 25.4 kcal/mol) makes them suitable monomers for ring-opening polymerization (ROP), a process that can lead to the formation of linear polyamines. rsc.org These polymers have a wide range of applications, including as coatings, for CO₂ adsorption, and in gene transfection. rsc.org
Azetidine and its derivatives can undergo cationic ring-opening polymerization (CROP) to yield poly(trimethylenimine)s. utwente.nl The polymerization of azetidine monomers can, in some cases, proceed in a "living" manner, which allows for control over the polymer's molecular weight and architecture. researchgate.net
The benzylidene group in this compound offers a point of functionality that could be carried into the resulting polymer. After polymerization via ring-opening of the azetidine, the benzylidene units would be present as pendant groups along the polymer backbone. These groups could then be used for post-polymerization modification, allowing for the attachment of various functional molecules and tuning the material's properties.
Furthermore, polymers bearing reactive azetidinium groups in their backbone or as pendant groups have been synthesized. researchgate.netresearchgate.net These functional polymers can react with nucleophiles, making them useful for applications such as functionalizing cellulosic materials or creating crosslinked hydrogels. researchgate.netgoogle.com The synthesis of polymers with azetidinium groups is often achieved by reacting polyamines with reagents like epichlorohydrin. researchgate.net While this is a post-polymerization modification approach, it highlights the utility of the azetidine/azetidinium functionality in materials science. The direct polymerization of a functionalized monomer like this compound represents a more direct route to such functional polymers.
Table 3: Polymerization of Azetidine Derivatives
| Monomer/Precursor | Polymerization Type | Resulting Polymer | Potential Applications | Ref. |
| Azetidine | Cationic Ring-Opening Polymerization (CROP) | Hyperbranched Poly(trimethylenimine) | Coatings, CO₂ adsorption, gene transfection | rsc.orgutwente.nl |
| N-Alkylazetidines | Cationic Ring-Opening Polymerization (CROP) | "Living" Polymers | Controlled macromolecular architectures | researchgate.net |
| Aminotelechelic polymers + Epichlorohydrin | Post-polymerization modification | Functional polymers with azetidinium groups | Functionalization of materials (e.g., paper), crosslinking | researchgate.net |
Ligand Design and Coordination Chemistry
While the coordination chemistry of azetidine derivatives is an area of growing interest, extensive literature searches did not yield specific research on the use of this compound as a ligand for metal complexes. However, the broader class of functionalized azetidines has been explored in ligand design, offering insights into how the strained four-membered ring can be incorporated into chelating structures. These studies primarily focus on derivatives functionalized at the nitrogen atom or other positions on the ring to introduce coordinating donor atoms.
Research into the coordination chemistry of functionalized azetidine derivatives has demonstrated their utility in forming stable complexes with various transition metals. These ligands have been shown to adopt different coordination geometries depending on the metal ion and the denticity of the ligand.
One area of investigation has been the synthesis of tridentate and quadridentate ligands based on the azetidine scaffold. For instance, N-substituted azetidines bearing pyridyl and aminoethyl arms have been synthesized and their coordination behavior with copper(II) and zinc(II) has been studied. These studies reveal that the azetidine-containing ligands can enforce specific geometries upon the metal center.
In a study of tridentate and quadridentate azetidine derivatives, crystal structure determinations of their Cu(II) and Zn(II) complexes showed that these ligands can accommodate both square-pyramidal and trigonal-bipyramidal coordination geometries. researchmap.jp For example, the zinc(II) complex with a tridentate N-substituted azetidine ligand, [Zn(L1)Cl2], exhibits an approximately trigonal bipyramidal geometry. researchmap.jp In this complex, the central nitrogen of the ligand and the two chloride ligands form the trigonal plane. researchmap.jp
The N-benzyl derivative of a similar tridentate azetidine ligand also forms complexes where the ligand coordinates to the metal center. researchmap.jp The presence of the benzyl (B1604629) group introduces additional steric and electronic factors that can influence the structure and stability of the resulting complex.
The following table summarizes the coordination geometries observed for some Cu(II) and Zn(II) complexes with functionalized azetidine ligands.
| Compound | Metal Ion | Ligand Denticity | Coordination Geometry |
| [Zn(L1)Cl2] | Zn(II) | Tridentate | Trigonal Bipyramidal |
| [Cu(L1)Cl2] | Cu(II) | Tridentate | Square Pyramidal (in dimeric form) |
| Zn(L2)(H2O)22 | Zn(II) | Quadridentate | Trigonal Bipyramidal |
Data sourced from crystallographic studies of functionalized azetidine complexes. researchmap.jp
Furthermore, the synthesis of palladium(II) and platinum(II) complexes with 2,4-cis-amino azetidine ligands has been reported. These complexes are typically square planar, which is characteristic of d8 metal ions. The study of these complexes provides valuable information on the steric and electronic properties of azetidine-based ligands and their potential applications in catalysis.
Detailed research findings on the coordination chemistry of a selection of azetidine-based ligands are presented in the table below, summarizing key structural features of the resulting metal complexes.
| Ligand | Metal Salt | Resulting Complex | Key Structural Features | Reference |
| 1-(2-(pyridin-2-yl)ethyl)azetidin-3-amine (L1) | ZnCl2 | [Zn(L1)Cl2] | Monomeric, trigonal bipyramidal geometry around Zn(II). The azetidine nitrogen is coordinated to the metal center. | researchmap.jp |
| 1-benzyl-N-(2-(pyridin-2-yl)ethyl)azetidin-3-amine | Cu(ClO4)2·6H2O | Cu(L)(H2O)2 | The ligand acts as a tridentate donor, coordinating through the azetidine nitrogen, the pyridyl nitrogen, and the ethylamino nitrogen. | researchmap.jp |
While the specific compound this compound has not been featured in the surveyed literature on coordination chemistry, the existing research on other functionalized azetidines lays a foundation for future explorations. The synthetic methodologies developed for other azetidine-based ligands could potentially be adapted to incorporate a this compound core, opening up new avenues for the design of novel ligands with unique steric and electronic properties for applications in catalysis and materials science.
Future Directions and Emerging Research Avenues
Development of Novel Stereoselective Methodologies for 3-Benzylideneazetidine
The synthesis of enantiomerically pure organic molecules is a cornerstone of modern drug discovery and materials science. For this compound derivatives, which can possess multiple stereocenters, the development of stereoselective synthetic methods is a critical frontier. Current research focuses on creating these complex structures with high precision, ensuring the desired three-dimensional arrangement of atoms. masterorganicchemistry.com
Future efforts will likely concentrate on several key strategies:
Catalytic Asymmetric Cycloadditions: The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct route to the azetidine (B1206935) core. rsc.orgresearchgate.net The development of novel chiral catalysts, particularly those activated by visible light, could enable the enantioselective synthesis of functionalized azetidines from which this compound can be derived. researchgate.netchemrxiv.org Similarly, asymmetric [3+2] cycloadditions of azomethine ylides represent a powerful tool for constructing highly functionalized pyrrolidine (B122466) rings, and adapting this chemistry could lead to novel spirocyclic azetidine systems. nih.gov
Use of Chiral Auxiliaries and Starting Materials: Synthesizing 3-benzylideneazetidines from chiral precursors remains a robust strategy. This involves starting with enantiopure amino acids or other readily available chiral molecules to construct the azetidine framework, thereby ensuring the final product's stereochemistry.
Substrate-Controlled Diastereoselective Reactions: When the starting materials already contain stereocenters, these can be used to direct the stereochemical outcome of subsequent reactions. This approach is particularly relevant for the synthesis of complex molecules with multiple chiral centers.
A summary of potential stereoselective approaches is presented below:
| Methodology | Description | Potential Outcome |
| Chiral Lewis Acid Catalysis | Employs a chiral Lewis acid to coordinate to the reactants in a cycloaddition, creating a chiral environment that favors the formation of one enantiomer over the other. | High enantiomeric excess (ee) in the formation of the azetidine ring. |
| Organocatalysis | Uses small chiral organic molecules, such as proline derivatives, to catalyze the reaction, often through the formation of chiral iminium ion intermediates. princeton.edu | Environmentally benign synthesis of chiral azetidines with high stereoselectivity. |
| Starting from Chiral Pool | Utilizes naturally occurring chiral molecules, like amino acids or carbohydrates, as the initial building blocks for the synthesis. | Access to specific enantiomers of this compound derivatives. |
Exploration of New Reactivity Modes and Transformations
The reactivity of this compound is dominated by the interplay between the strained azetidine ring and the exocyclic carbon-carbon double bond. rsc.orgambeed.com Future research will focus on harnessing this unique reactivity to forge new molecular architectures.
Cycloaddition Reactions: The exocyclic double bond of this compound is an ideal candidate for various cycloaddition reactions.
[3+2] Cycloadditions: As a dipolarophile, it can react with 1,3-dipoles such as azomethine ylides, nitrones, and nitrile oxides to form five-membered spiro-heterocycles. wikipedia.orguchicago.eduorganic-chemistry.orgmdpi.comfu-berlin.defiveable.menih.govnih.gov This approach offers a rapid increase in molecular complexity and provides access to novel spiro-azetidine scaffolds. nih.gov
[4+2] and [2+2] Cycloadditions: The benzylidene moiety can also participate as the 2π-electron component in Diels-Alder reactions or photochemical [2+2] cycloadditions, leading to the formation of six- and four-membered rings, respectively. rsc.orgresearchgate.net Gold-catalyzed cycloadditions have also emerged as a powerful tool for such transformations. beilstein-journals.org
Functionalization of the Exocyclic Double Bond: The double bond serves as a versatile handle for introducing new functional groups.
Hydrogenation: Catalytic hydrogenation can reduce the double bond to afford 3-benzylazetidines. Stereoselective hydrogenation, using chiral catalysts, could control the formation of new stereocenters. nih.gov
Oxidative Cleavage: Ozonolysis or other oxidative methods can cleave the double bond to yield an azetidin-3-one (B1332698) and benzaldehyde, providing a route to other functionalized azetidines.
Addition Reactions: Electrophilic additions (e.g., halogenation, hydrohalogenation) or radical additions across the double bond can introduce a wide range of substituents at the 3-position.
The table below summarizes key reactivity modes for future exploration:
| Reaction Type | Reactant | Potential Product | Significance |
| 1,3-Dipolar Cycloaddition | Azomethine Ylide | Spiro[azetidine-3,2'-pyrrolidine] | Access to complex, nitrogen-rich scaffolds for drug discovery. nih.gov |
| 1,3-Dipolar Cycloaddition | Nitrone | Spiro[azetidine-3,5'-isoxazolidine] | Synthesis of novel heterocyclic systems with potential biological activity. |
| [4+2] Cycloaddition | Diene | Spiro[azetidine-3,1'-cyclohexene] | Construction of spirocyclic carbocycles. |
| Hydrogenation | H₂, Chiral Catalyst | Chiral 3-benzylazetidine | Access to enantiomerically enriched saturated derivatives. nih.gov |
Integration into Flow Chemistry and Automated Synthesis Platforms
Modern synthetic chemistry is increasingly leveraging technology to improve efficiency, safety, and scalability. Flow chemistry and automated synthesis are at the forefront of this evolution.
Flow Chemistry: Performing reactions in continuous flow reactors, as opposed to traditional batch flasks, offers numerous advantages, including superior heat and mass transfer, enhanced safety for handling reactive intermediates, and ease of scalability. uniba.itresearchgate.netdurham.ac.uk The synthesis of functionalized azetidines has already been successfully demonstrated using flow technology. uniba.itnih.gov Future work will involve adapting these methods for the large-scale production of this compound and its derivatives, potentially combining multiple synthetic steps into a single, continuous process. uniba.it This could be particularly advantageous for photochemical reactions, such as the aza Paternò-Büchi reaction, where flow setups allow for precise control over irradiation time and light penetration. durham.ac.uk
Automated Synthesis: Automated platforms, often utilizing robotic systems and pre-packaged reagents, enable the rapid synthesis and purification of large numbers of compounds. synplechem.com Integrating the synthesis of this compound derivatives into these platforms would allow for the creation of diverse chemical libraries. nih.govbris.ac.uknih.gov These libraries are invaluable for high-throughput screening in drug discovery programs, accelerating the identification of new therapeutic agents.
Advanced Catalytic Applications
The application of chiral molecules as catalysts for asymmetric reactions is a field of immense importance. nih.gov Azetidine-containing compounds have shown promise as effective ligands and organocatalysts. beilstein-journals.orgbeilstein-archives.org
Chiral Ligands for Asymmetric Catalysis: The nitrogen atom and the rigid four-membered ring of this compound make it an attractive candidate for development into a chiral ligand. By introducing stereocenters into the azetidine ring or on its substituents, novel ligands can be designed. nih.gov These chiral azetidine-based ligands could then be complexed with various transition metals (e.g., copper, palladium, rhodium) to create catalysts for a wide range of asymmetric transformations, including hydrogenations, C-C bond formations, and alkylations. The steric and electronic properties of the benzylidene group could play a crucial role in modulating the catalyst's activity and selectivity.
Organocatalysis: Chiral derivatives of this compound could also function as organocatalysts. For example, they could be employed in reactions that proceed through enamine or iminium ion intermediates, leveraging the azetidine nitrogen to activate substrates and control the stereochemical outcome of the reaction. princeton.edu
The development of this compound-based catalysts represents a promising avenue for discovering new and more efficient ways to synthesize chiral molecules for the pharmaceutical and chemical industries.
Q & A
Basic: What are the standard synthetic routes for preparing 3-Benzylideneazetidine, and how can reaction conditions be optimized?
Answer:
this compound is typically synthesized via [3+2] cycloaddition or condensation reactions between azetidine precursors and benzaldehyde derivatives. Key steps include:
- Starting materials : Azetidine or its hydrochloride salt and substituted benzaldehydes.
- Reaction optimization : Adjusting solvent polarity (e.g., ethanol vs. THF), temperature (60–100°C), and catalytic bases (e.g., KCO) to enhance yield .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .
Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95%) .
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for this compound derivatives?
Answer:
Discrepancies in NMR signals (e.g., azetidine ring protons vs. benzylidene protons) arise from conformational flexibility or solvent effects. Mitigation strategies include:
- Dynamic NMR (DNMR) : To study ring puckering or hindered rotation of the benzylidene group .
- X-ray crystallography : Resolve ambiguities by confirming spatial arrangement and bond angles .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-311+G(d,p)) .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?
Answer:
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) and isotopic patterns .
- FT-IR : Identify C=N stretching (1600–1680 cm) and azetidine ring vibrations (800–950 cm) .
- and NMR : Assign signals using 2D techniques (COSY, HSQC) to distinguish azetidine protons (δ 3.5–4.5 ppm) from benzylidene protons (δ 6.5–7.5 ppm) .
Advanced: How can researchers design experiments to probe the reactivity of this compound in ring-opening or functionalization reactions?
Answer:
- Controlled variables : Vary nucleophiles (e.g., Grignard reagents, amines) and electrophiles (e.g., alkyl halides) under inert atmospheres .
- Kinetic studies : Use in-situ FT-IR or NMR to track reaction rates in polar aprotic solvents (DMF, DMSO) .
- Mechanistic insights : Employ isotopic labeling (e.g., -azetidine) to trace bond cleavage pathways .
Basic: What safety protocols are essential when handling this compound in the laboratory?
Answer:
- Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation of vapors or dust .
- Spill management : Neutralize acidic byproducts with sodium bicarbonate and absorb spills with vermiculite .
Advanced: How can computational methods predict the biological activity of this compound derivatives?
Answer:
- Molecular docking : Screen against target proteins (e.g., kinases, GPCRs) using AutoDock Vina .
- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on benzylidene) with bioactivity .
- ADMET profiling : Predict pharmacokinetics (e.g., CYP450 metabolism) using SwissADME .
Basic: What are the common challenges in scaling up this compound synthesis, and how can they be addressed?
Answer:
- Exothermic reactions : Use jacketed reactors with temperature control to prevent thermal runaway .
- Purification bottlenecks : Switch from column chromatography to fractional distillation or continuous-flow systems .
- Byproduct formation : Optimize stoichiometry (e.g., 1.2:1 benzaldehyde:azetidine) and employ scavengers (e.g., molecular sieves) .
Advanced: How can researchers reconcile conflicting reports on the stability of this compound under acidic/basic conditions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
